molecular formula C12H10N2O3 B12872902 2-Methyl-5-(4-nitrostyryl)oxazole

2-Methyl-5-(4-nitrostyryl)oxazole

Cat. No.: B12872902
M. Wt: 230.22 g/mol
InChI Key: UPUOVTOKXAKZJK-QPJJXVBHSA-N
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Description

2-Methyl-5-(4-nitrostyryl)oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by a methyl group at the 2-position and a nitrostyryl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-nitrostyryl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-4-nitrobenzaldehyde with an appropriate amine under acidic conditions to form the oxazole ring. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for oxazole derivatives, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-nitrostyryl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-nitrostyryl)oxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxazole ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(4-aminostyryl)oxazole: Similar structure but with an amino group instead of a nitro group.

    2-Methyl-5-(4-methoxystyryl)oxazole: Contains a methoxy group instead of a nitro group.

    2-Methyl-5-(4-chlorostyryl)oxazole: Contains a chloro group instead of a nitro group.

Uniqueness

2-Methyl-5-(4-nitrostyryl)oxazole is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and as a precursor for further functionalization in medicinal chemistry .

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2-methyl-5-[(E)-2-(4-nitrophenyl)ethenyl]-1,3-oxazole

InChI

InChI=1S/C12H10N2O3/c1-9-13-8-12(17-9)7-4-10-2-5-11(6-3-10)14(15)16/h2-8H,1H3/b7-4+

InChI Key

UPUOVTOKXAKZJK-QPJJXVBHSA-N

Isomeric SMILES

CC1=NC=C(O1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=NC=C(O1)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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